5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

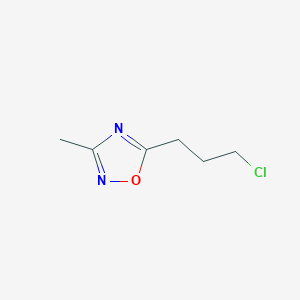

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with a chloropropyl group and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropionyl chloride with a suitable hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl substituent at position 5 is a key reactive site due to the electrophilic chlorine atom. This group can undergo nucleophilic substitution (S<sub>N</sub>2) with amines, alkoxides, or thiols:

-

Example Reaction :

This compound+R-NH2→5-(3-Aminopropyl)-3-methyl-1,2,4-oxadiazole+HClSimilar substitutions are reported in 5-(chloromethyl)-1,2,4-oxadiazole derivatives, where the chlorine atom is replaced by nucleophiles to enhance bioactivity .

Boulton-Katritzky Rearrangement (BKR)

The 1,2,4-oxadiazole ring can undergo BKR, a base-mediated rearrangement involving nucleophilic attack at the N(2) position. For example:

-

Reaction Pathway :

This compoundBase1,2,3-Triazole derivativeThis rearrangement is facilitated by the polarized O–N bond in the oxadiazole ring . Substituents at C(3) and C(5) influence reaction kinetics and product stability.

Photochemical Rearrangements

Under UV irradiation, the oxadiazole ring may undergo cleavage to form reactive intermediates (e.g., nitrenes or zwitterions), leading to novel heterocycles:

-

Example Transformation :

This compoundhνOxazoline or Quinazolinone derivativePhotochemical reactions of 5-aryl-1,2,4-oxadiazoles yield products like oxazolines or quinazolinones . The chloropropyl chain may stabilize intermediates or direct regioselectivity.

Ring-Opening Reactions

The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

OxadiazoleHClDiamide or Carboxylic Acid -

Basic Hydrolysis :

OxadiazoleNaOHNitrile or AmideThe presence of electron-withdrawing groups (e.g., chlorine) accelerates ring-opening .

Cross-Coupling Reactions

The chloropropyl group may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), though limited data exists for aliphatic chlorides. Aryl-substituted analogs show reactivity in Pd-mediated couplings .

Biological Activity-Driven Modifications

Analogous 1,2,4-oxadiazoles with haloalkyl substituents exhibit enhanced pharmacological properties. For example:

-

Nematocidal Activity : 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles show LC<sub>50</sub> values as low as 2.8 µg/mL against Bursaphelenchus xylophilus .

-

HDAC Inhibition : 3-Aryl-5-alkyl-1,2,4-oxadiazoles inhibit HDAC-1 at IC<sub>50</sub> = 8.2–12.1 nM .

Comparative Reactivity Table

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,2,4-oxadiazole derivatives. In particular, 5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole has shown promising results against various bacterial strains.

- Antibacterial Properties : A study reported that oxadiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values indicating effective bacteriostatic activity against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound also demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values were notably lower than those of standard antifungal agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Research indicates that many compounds within this class can inhibit the growth of various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, studies have shown that derivatives like this compound can significantly reduce cell viability in glioblastoma cell lines through mechanisms involving DNA damage and caspase activation .

- Case Studies : In vitro assays demonstrated that certain synthesized oxadiazoles exhibited IC50 values comparable to established chemotherapeutic agents. For instance, compounds derived from similar structures showed IC50 values as low as 0.19 µM against human colon cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles are another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways.

- Biological Evaluation : Research indicates that certain oxadiazole derivatives can significantly reduce inflammation markers in vitro and in vivo models. For example, compounds similar to this compound were found to decrease levels of TNF-alpha and IL-6 in inflammatory models .

Agricultural Applications

Beyond medicinal uses, this compound and its derivatives have potential applications in agriculture.

- Pesticidal Activity : The compound has been evaluated for its effectiveness as an insecticide and herbicide. Studies suggest that oxadiazoles can disrupt pest life cycles and inhibit weed growth through various mechanisms .

Summary Table of Biological Activities

作用機序

The mechanism of action of 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

類似化合物との比較

Similar Compounds

5-(3-Chloropropyl)-3-methoxy-1,2-thiazole: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.

3-Chloropropionyl chloride: A precursor used in the synthesis of various chloropropyl-substituted compounds.

Uniqueness

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a chloropropyl group and an oxadiazole ring allows for versatile chemical modifications and interactions, making it valuable in diverse research fields.

生物活性

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and possesses various other pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been particularly noted for their anticancer, anti-inflammatory, antibacterial, and antifungal properties. The structural modifications of these compounds significantly influence their biological efficacy.

Anticancer Activity

Recent studies have shown that various 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For example:

- Compound 1 (a derivative related to this compound) demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 cells .

- Another study highlighted that certain oxadiazole derivatives could inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively investigated:

- A recent study found that analogs of oxadiazoles showed strong activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 4 µM for specific derivatives .

- Additionally, compounds derived from oxadiazoles exhibited good inhibitory effects against both gram-positive and gram-negative bacteria .

Other Biological Activities

- Anti-inflammatory : Some oxadiazole derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators.

- Antiparasitic : Research has indicated that certain oxadiazoles possess activity against malaria parasites, with some derivatives demonstrating IC50 values below 40 nM against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the oxadiazole ring can enhance or reduce potency:

- Substituents at the C-3 position have been shown to significantly affect antimicrobial activity .

- The introduction of halogen groups or alkyl chains can improve the selectivity and efficacy against specific cell lines or pathogens.

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound 1 | Anticancer | HeLa | 92.4 |

| Compound 12 | Antimicrobial | S. aureus | 2 |

| Compound 3a | Anticancer | MCF-7 | 4.24 |

| Compound X | Antimalarial | P. falciparum | <0.04 |

特性

IUPAC Name |

5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCDMPDSOLPNSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。